![molecular formula C22H27Cl2NO2 B13972084 Phenethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate CAS No. 77063-16-2](/img/structure/B13972084.png)
Phenethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorambucil can be synthesized through a multi-step process involving the reaction of 4-aminophenylbutyric acid with 2-chloroethylamine hydrochloride . The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the bis(2-chloroethyl)amino group . The final product is purified through recrystallization or chromatography to obtain high purity Chlorambucil .
Industrial Production Methods
Industrial production of Chlorambucil involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions . The final product is subjected to rigorous quality control measures to ensure compliance with pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Chlorambucil undergoes several types of chemical reactions, including:
Oxidation: Chlorambucil can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the bis(2-chloroethyl)amino group.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines can react with the chloroethyl groups.
Major Products Formed
Oxidation: Various oxidized metabolites.
Reduction: Modified derivatives with reduced chloroethyl groups.
Substitution: Substituted products with different functional groups.
Applications De Recherche Scientifique
Chlorambucil has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkylation reactions.
Biology: Investigated for its effects on DNA and cellular processes.
Medicine: Primarily used in chemotherapy for treating chronic lymphocytic leukemia and malignant lymphomas.
Industry: Employed in the development of new pharmaceuticals and chemical research.
Mécanisme D'action
Chlorambucil exerts its effects through alkylation of DNA, leading to cross-linking and strand breaks . This disrupts DNA replication and transcription, ultimately causing cell death . The primary molecular targets are the guanine bases in DNA . The pathways involved include the induction of apoptosis and inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Melphalan: Another nitrogen mustard alkylating agent used in chemotherapy.
Cyclophosphamide: A widely used alkylating agent with similar mechanisms of action.
Ifosfamide: Similar to Cyclophosphamide but with different pharmacokinetics.
Uniqueness of Chlorambucil
Chlorambucil is unique due to its relatively lower toxicity compared to other nitrogen mustards . It is also known for its oral bioavailability, making it convenient for patient administration .
Propriétés
Numéro CAS |
77063-16-2 |
|---|---|
Formule moléculaire |
C22H27Cl2NO2 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
2-phenylethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C22H27Cl2NO2/c23-14-16-25(17-15-24)21-11-9-20(10-12-21)7-4-8-22(26)27-18-13-19-5-2-1-3-6-19/h1-3,5-6,9-12H,4,7-8,13-18H2 |
Clé InChI |
KOUAMUDOBHPDIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOC(=O)CCCC2=CC=C(C=C2)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B13972002.png)
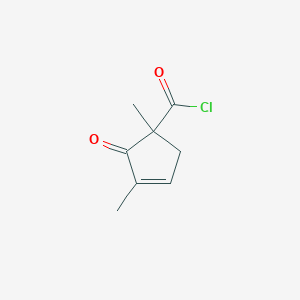
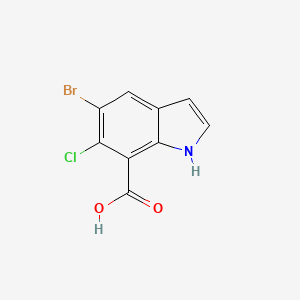
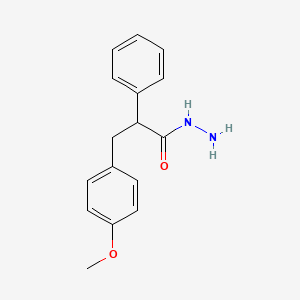
![Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13972027.png)
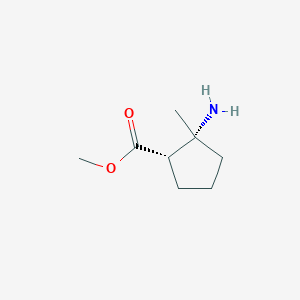

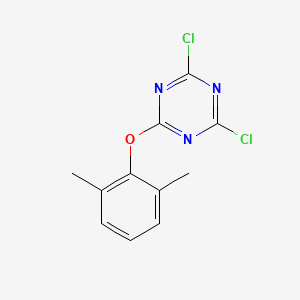
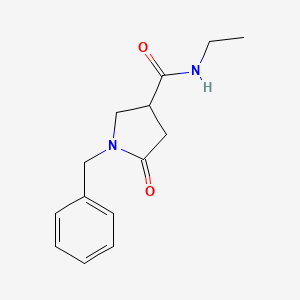
![9-(dibenzo[b,d]thiophen-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B13972059.png)
![2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13972062.png)
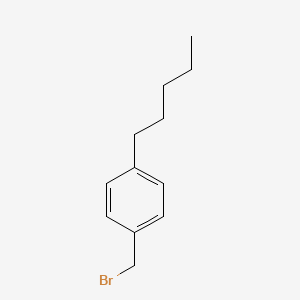
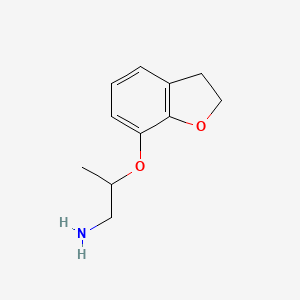
![tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate](/img/structure/B13972078.png)
